Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. 1 H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Scientific Research Applications
Synthesis and Biological Activities
Research on similar compounds, such as those involving ethyl piperazine-1-carboxylate derivatives, has led to the development of molecules with significant antimicrobial, antilipase, and antiurease activities. The microwave-assisted synthesis of these molecules demonstrates their potential in creating effective treatments against various microorganisms and diseases. For instance, specific compounds have been synthesized to possess good to moderate antimicrobial activity against test microorganisms, with some exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).
Antihypertensive Properties
Another study focuses on the synthesis of new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines, highlighting the potential antihypertensive properties of related compounds. These synthesized molecules, sharing a structural similarity with known antihypertensive agents, showed promising activity in both in vitro and in vivo assessments, underscoring the therapeutic potential of such chemical frameworks (Bayomi et al., 1999).
Antioxidant Activity
Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives have been synthesized and evaluated for antioxidant activities, demonstrating the capacity of such compounds to act as effective antioxidants. This highlights their potential in combating oxidative stress, a factor involved in numerous diseases and aging processes. The antioxidant activity of these compounds was found to be comparable to that of ascorbic acid, showcasing their potential as therapeutic agents or dietary supplements (Zaki et al., 2017).
Chemotherapeutic Applications
A different avenue of research explores the development of AZD3514, a small-molecule androgen receptor downregulator intended for the treatment of advanced prostate cancer. This compound, derived through modifications to improve solubility and reduce unwanted side effects, entered Phase I clinical trials, indicating the potential for such chemical entities in targeted cancer therapies (Bradbury et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-3-30-21(29)26-12-10-25(11-13-26)19(28)14-31-20-23-22-18-9-8-17(24-27(18)20)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRGFXLEURNSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate |
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